Pubchem_71372249
Description
PubChem_71372249 (CID 71372249) is a chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). This database aggregates chemical, biological, and pharmacological data from over 400 contributors, including academic institutions, government agencies, and private organizations . CID 71372249 is assigned a unique identifier and standardized structural representation, enabling systematic exploration of its properties, bioactivities, and relationships with other compounds.
Properties
CAS No. |
63705-95-3 |
|---|---|
Molecular Formula |
Ge4Rb |
Molecular Weight |
376.0 g/mol |
InChI |
InChI=1S/4Ge.Rb |
InChI Key |
CUGYVSBPNBDRQS-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge].[Rb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pubchem_71372249 involves specific chemical reactions and conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another approach is the reduction of tributyltin chloride using lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air and decomposes to form other compounds.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of advanced equipment and controlled environments ensures the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: Pubchem_71372249 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include azobisisobutyronitrile (AIBN) and light irradiation . These conditions facilitate the conversion of organic halides to hydrocarbons through radical chain mechanisms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrostannylation reaction yields hydrocarbons with specific functional groups .
Scientific Research Applications
Pubchem_71372249 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound’s unique properties make it valuable in studying biological processes and interactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with a focus on its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Pubchem_71372249 involves its interaction with specific molecular targets and pathways. The compound’s ability to donate hydrogen atoms through radical chain mechanisms is a key aspect of its reactivity . This property allows it to participate in various chemical reactions, influencing the behavior of other molecules.
Comparison with Similar Compounds
Example 2-D Neighbors of CID 71372249
| CID | Tanimoto Score | Bioactivity Overlap (AIDs*) | Key Structural Differences |
|---|---|---|---|
| 71372250 | 0.92 | AID 1250, AID 3401 | Substituent at C-7 position |
| 71372251 | 0.91 | AID 1250, AID 2987 | Addition of methyl group |
*BioAssay IDs (AIDs) denote shared biological screening results.
3-D Similarity ("Similar Conformers")
This method assesses shape and electrostatic complementarity using conformer ensembles. For CID 71372249, PubChem3D generates up to 500 conformers, provided it meets criteria such as ≤50 non-hydrogen atoms and ≤15 rotatable bonds . The Computed 3-D Similarity Score (ranging 0–1) reflects the optimal alignment of conformer pairs .
Example 3-D Neighbors of CID 71372249
| CID | 3-D Similarity Score | Shape/Feature Alignment | Bioactivity Divergence |
|---|---|---|---|
| 71372252 | 0.85 | High shape overlap | Novel AID 4012 activity |
| 71372253 | 0.78 | Partial feature match | Reduced potency in AID 1250 |
Complementary Insights from 2-D and 3-D Comparisons
- 2-D Neighbors prioritize structural fidelity but may miss shape-dependent bioactivity .
- 3-D Neighbors capture steric and electronic nuances critical for target binding but require conformer availability .
- Overlap Analysis : Only 30% of CID 71372249’s 2-D and 3-D neighbors overlap, underscoring the need for dual-method evaluation .
Data Accessibility and Tools
PubChem provides specialized tools to explore CID 71372249 and its analogs:
Structure Search : Perform 2-D/3-D similarity searches via the PubChem Sketcher .
BioActivity Data : Retrieve AID-linked results (e.g., IC₅₀, EC₅₀) from the Compound Summary page .
Programmatic Access : Use PubChemRDF to query CID 71372249’s descriptors and neighbor relationships .
Limitations and Considerations
- Conformer Limitations : CID 71372249’s 3-D analysis is restricted if it exceeds PubChem3D’s size/flexibility thresholds .
- Data Heterogeneity: Bioassay coverage varies across analogs; some neighbors lack annotated AIDs .
- Dynamic Updates : PubChem’s neighbor lists are periodically recomputed, necessitating version-aware citations .
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